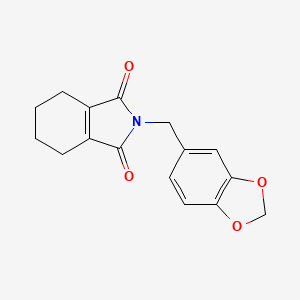
2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-ylméthyl)-4,5,6,7-tétrahydro-1H-isoindole-1,3(2H)-dione est un composé organique complexe qui présente une fraction benzodioxole attachée à une structure tétrahydroisoindole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-(1,3-benzodioxol-5-ylméthyl)-4,5,6,7-tétrahydro-1H-isoindole-1,3(2H)-dione implique généralement la réaction de dérivés de 1,3-benzodioxole avec des intermédiaires tétrahydroisoindole. Une méthode courante implique l'utilisation de réactions de couplage catalysées au palladium, où le groupe benzodioxole est introduit à la position N1 du cycle isoindole à l'aide d'une réaction de couplage catalysée au cuivre suivie d'une bromation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des procédés catalytiques similaires, assurant un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité d'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
2-(1,3-benzodioxol-5-ylméthyl)-4,5,6,7-tétrahydro-1H-isoindole-1,3(2H)-dione subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent produire des dérivés dihydro.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur les cycles benzodioxole ou isoindole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les composés organométalliques sont utilisés dans diverses conditions.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés dihydro et les composés benzodioxole ou isoindole substitués, en fonction des conditions de réaction et des réactifs spécifiques utilisés.
Applications de recherche scientifique
2-(1,3-benzodioxol-5-ylméthyl)-4,5,6,7-tétrahydro-1H-isoindole-1,3(2H)-dione possède plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques complexes.
Industrie : Utilisé dans le développement de matériaux avancés, y compris les polymères et les nanomatériaux.
Mécanisme d'action
Le mécanisme d'action de 2-(1,3-benzodioxol-5-ylméthyl)-4,5,6,7-tétrahydro-1H-isoindole-1,3(2H)-dione implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Ce composé cible des enzymes telles que la cyclooxygénase (COX), inhibant leur activité et réduisant ainsi l'inflammation.
Voies impliquées : L'inhibition des enzymes COX entraîne une diminution de la production de prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a cyclooxygenase (COX) inhibitor.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as cyclooxygenase (COX), inhibiting their activity and thereby reducing inflammation.
Pathways Involved: The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acétique : Un autre dérivé de benzodioxole présentant des caractéristiques structurales similaires.
1-benzo[1,3]dioxol-5-yl-indoles : Des composés avec une fraction benzodioxole attachée à un cycle indole, présentant une bioactivité similaire.
Unicité
2-(1,3-benzodioxol-5-ylméthyl)-4,5,6,7-tétrahydro-1H-isoindole-1,3(2H)-dione est unique en raison de sa combinaison spécifique des structures benzodioxole et tétrahydroisoindole, qui confèrent des propriétés chimiques et biologiques distinctes. Son potentiel en tant qu'inhibiteur de la COX et sa polyvalence dans les applications synthétiques en font un composé précieux dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H15NO4/c18-15-11-3-1-2-4-12(11)16(19)17(15)8-10-5-6-13-14(7-10)21-9-20-13/h5-7H,1-4,8-9H2 |
Clé InChI |
JRISDILTUYZEJE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)N(C2=O)CC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)
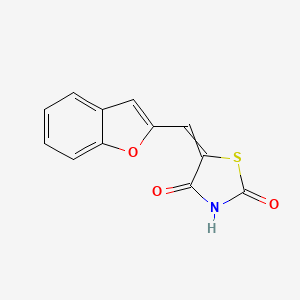
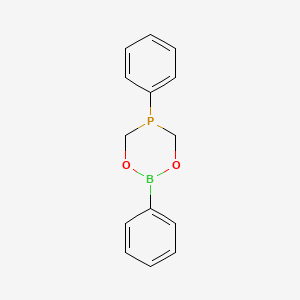
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)


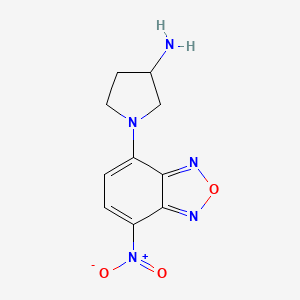
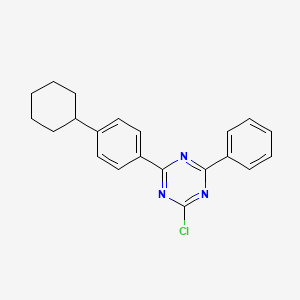

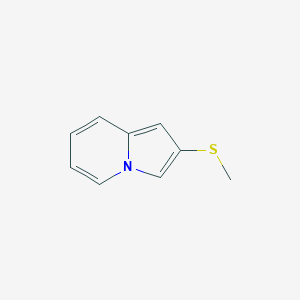
![N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide](/img/structure/B12506665.png)
